Product packaging for Benzene-1,4-dicarbothioamide(Cat. No.:CAS No. 13363-51-4)

Benzene-1,4-dicarbothioamide

Cat. No.: B174720
CAS No.: 13363-51-4
M. Wt: 196.3 g/mol
InChI Key: USHPIZCRGQUHGN-UHFFFAOYSA-N
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Description

Benzene-1,4-dicarbothioamide (CAS 13363-51-4) is a high-purity chemical compound with the molecular formula C8H8N2S2 and a molecular weight of 196.29 g/mol . This compound, characterized by its two terminal carbothioamide groups on a benzene ring, serves as a valuable building block in organic synthesis and medicinal chemistry research. It is a key precursor for the development of various heterocyclic systems, including 1,2,4-triazole-3-thiones and 1,3,4-thiadiazoles, which are prominent scaffolds in the search for new pharmacologically active agents . Compounds derived from this and related cores are being investigated for their potential as anticancer agents, with studies targeting mechanisms such as the inhibition of histone demethylase LSD1 and aldehyde dehydrogenase . Furthermore, this compound belongs to a class of molecules where structural variations, such as the replacement of carboxamide with carbothioamide groups, are explored to optimize biological activity and physicochemical properties in drug discovery campaigns . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and note that this compound is classified with the signal word "Danger" and hazard statement H301 (Toxic if swallowed) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2S2 B174720 Benzene-1,4-dicarbothioamide CAS No. 13363-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,4-dicarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHPIZCRGQUHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383565
Record name benzene-1,4-dicarbothioamide
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Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13363-51-4
Record name NSC144964
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144964
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzene-1,4-dicarbothioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Chemical Transformations of Benzene 1,4 Dicarbothioamide

Methodologies for the Preparation of Benzene-1,4-dicarbothioamide and its Analogues

The preparation of aromatic dithiocarboxamides, including this compound, primarily involves the thionation of corresponding dicarboxamides or reactions of other terephthalic acid derivatives.

The most common and direct strategy for synthesizing this compound is the thionation of its oxygen analogue, terephthalamide (B1206420) (Benzene-1,4-dicarboxamide). This transformation of a carbonyl group to a thiocarbonyl group can be achieved using various thionating agents. rsc.org

Thionation with Lawesson's Reagent: Lawesson's Reagent (LR) is a widely used, mild, and efficient thionating agent for converting amides to thioamides. rsc.orgorganic-chemistry.org The reaction typically involves refluxing the corresponding amide with LR in an anhydrous solvent like toluene (B28343) or xylene. mdpi.combeilstein-journals.org LR is often preferred over other reagents due to its effectiveness under gentler conditions and for producing high yields of the desired thioamide. rsc.orgorganic-chemistry.org Mechanistically, the reaction proceeds through a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond being the driving force. organic-chemistry.org

Thionation with Phosphorus Pentasulfide (P₄S₁₀): Phosphorus pentasulfide, also known as Berzelius reagent, is another classical reagent for converting amides to thioamides. mdpi.commdpi.com The reaction is typically carried out in a high-boiling solvent such as pyridine. mdpi.comorganic-chemistry.org While effective, P₄S₁₀ often requires harsher reaction conditions and can be less selective compared to Lawesson's reagent. organic-chemistry.orgmdpi.com The mechanism involves the dissociation of the P₄S₁₀ dimer into the reactive P₂S₅ monomer, which then reacts with the amide. mdpi.com

Synthesis from Nitriles: Aromatic thioamides can also be prepared from the corresponding nitriles (e.g., terephthalonitrile). One method involves the reaction of the nitrile with thioacetic acid in the presence of calcium hydride. organic-chemistry.org Another approach uses phosphorus pentasulfide to convert nitriles directly into thioamides. organic-chemistry.org A patented process describes the preparation of aryl thioamides by mixing a nitrile with an aqueous solution of a sulfide, sometimes in the presence of a phase transfer catalyst. google.com

Synthesis from Acid Chlorides: Benzene-1,4-dicarbonyl chloride (terephthaloyl chloride) can serve as a precursor. Treatment with ammonium (B1175870) thiocyanate (B1210189) in an anhydrous solvent like acetone (B3395972) can facilitate the substitution of the chlorine atoms to form the dithiocarboxamide.

For a symmetrical molecule like this compound, structural selectivity is primarily determined by the choice of the para-substituted starting material. The comparative analysis of synthetic routes, therefore, focuses on yield, reaction conditions, and purity of the final product.

Lawesson's Reagent vs. P₄S₁₀: Lawesson's Reagent is generally considered superior to P₄S₁₀ for laboratory-scale synthesis due to its milder reaction conditions and often higher yields. organic-chemistry.org P₄S₁₀ can require higher temperatures and may lead to more side products. mdpi.com However, a significant drawback of using Lawesson's reagent is the formation of a phosphorus-containing byproduct with polarity similar to the desired thioamide, which complicates purification, often necessitating column chromatography. beilstein-journals.org

Conventional Heating vs. Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to enhance the Kindler thioamide synthesis and can be applied to thionation reactions. mdpi.comorganic-chemistry.org This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com

Solvent-Based vs. Solvent-Free Conditions: Traditional thionation reactions are performed in organic solvents like toluene, xylene, or pyridine, which are often toxic. rsc.orgmdpi.com Recent developments have focused on greener synthetic protocols. Liquid-assisted grinding (LAG), a mechanochemical technique, allows for the synthesis of thioamides from amides using Lawesson's reagent with minimal solvent, offering comparable or better yields than solution-based methods. rsc.org Another approach describes the use of Lawesson's reagent without any solvent, which avoids the need for dry solvents and an excess of the reagent. organic-chemistry.org

Optimizing reaction parameters is key to achieving high yields and purity of this compound. Research has focused on improving workup procedures and exploring alternative reaction media.

A significant challenge in syntheses using Lawesson's reagent is the removal of byproducts. beilstein-journals.org A developed workup procedure involves treating the reaction mixture with ethanol (B145695) or ethylene (B1197577) glycol after the thionation is complete. beilstein-journals.org This treatment converts the phosphorus byproduct into a highly polarized species (diethyl thiophosphonate), which simplifies purification by allowing for separation via extraction rather than chromatography. This chromatography-free process is more suitable for large-scale preparations. beilstein-journals.org

The choice of solvent can also influence the reaction outcome. For instance, in the synthesis of related bis(1,3-oxazine-6-one) derivatives from terephthalamide, using benzene (B151609) as a solvent resulted in a higher yield (85%) compared to 1,2-dichloroethane (B1671644) (77%). mdpi.com While this is not a direct synthesis of the target thioamide, it highlights the importance of solvent selection in reactions involving terephthalamide derivatives.

Table 1: Selected Synthetic Conditions for Thioamides This table presents data for the synthesis of various thioamides to illustrate common reaction conditions, as specific yield data for this compound is not extensively detailed in the cited literature.

Starting Amide Thionating Agent Solvent Conditions Yield Citation
N-(p-tolyl)benzamide N-isopropyldithiocarbamate isopropyl ammonium salt - Room Temp, 15 min 95% mdpi.com
Benzamide-like amides Lawesson's Reagent Liquid-Assisted Grinding - 89-93% rsc.org
N²,N⁶-di(n-butyl)pyridine-2,6-dicarboxamide Lawesson's Reagent Toluene Reflux, 2.5 h - beilstein-journals.org
N-p-methylphenylbenzamide Lawesson's Reagent Toluene Reflux, 3 h - beilstein-journals.org
Symmetrical diamides Lawesson's Reagent Microwave - - mdpi.com

Derivatization and Functionalization Strategies of this compound

Once synthesized, this compound can be chemically modified at the nitrogen atoms or on the aromatic ring to tune its electronic and steric properties for specific applications, such as in the design of metal-organic frameworks or coordination complexes. researchgate.net

Introducing substituents on the nitrogen atoms of the thioamide groups (N-substitution) is a primary strategy for modifying the compound's properties. This is typically achieved by synthesizing the N,N'-disubstituted terephthalamide first, followed by thionation. mdpi.combeilstein-journals.org This pre-functionalization approach is generally more efficient than attempting to substitute the N-H bonds of this compound directly.

The nature of the N-substituents can significantly alter the resulting molecule's solubility, steric hindrance, and coordination behavior when used as a ligand. For example, synthesizing N,N'-bis(aryl)-substituted thioamides creates ligands with different electronic and steric profiles compared to the parent compound. mdpi.com These modifications are crucial for controlling the structure and reactivity of metal complexes formed from these ligands. researchgate.net

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions common to benzene and its derivatives. libretexts.orgmsu.edu The two carbothioamide (-C(=S)NH₂) groups on the ring influence the reactivity and the position of any incoming electrophile.

The carbothioamide group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. This means that reactions like nitration, halogenation, or Friedel-Crafts acylation will proceed more slowly than on unsubstituted benzene and may require harsher conditions. libretexts.orgmsu.edu

Furthermore, as deactivating groups, the carbothioamide substituents are meta-directing. In this compound, the 1 and 4 positions are occupied. Therefore, electrophilic substitution would be directed to the positions meta to both groups, which are the four equivalent positions: 2, 3, 5, and 6. For example, a mononitration reaction would be expected to yield 2-nitrothis compound. Achieving selective functionalization can be challenging, and methods for precise C-H bond functionalization on aromatic rings are an active area of research. researchgate.netnih.govorganic-chemistry.org

Novel Heterocyclic Annulation Reactions Utilizing Thioamide Moieties

The thioamide functionalities of this compound serve as versatile synthons for the construction of various heterocyclic ring systems. These reactions, known as annulation reactions, involve the formation of a new ring fused to the existing benzene core. The nucleophilic nature of the sulfur atom and the reactivity of the thioamide group are pivotal in these transformations, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and material science.

A significant class of annulation reactions involving this compound and its derivatives is the Hantzsch thiazole (B1198619) synthesis. This method typically involves the condensation of a thioamide with an α-halocarbonyl compound. In the case of the bifunctional this compound, this reaction can be employed to synthesize bis-thiazole structures, where two thiazole rings are appended to the central benzene ring.

One notable study outlines the cyclization of benzene-1,4-bis(carbothioamide) with two equivalents of 2-bromo-1-phenylethan-1-one to yield the corresponding 1,4-bis(thiazol-2-yl)benzene derivative. bohrium.com This reaction proceeds through the initial nucleophilic attack of the thioamide sulfur on the α-carbon of the halo-ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Furthermore, research on related structures, such as N,N′-Bis(aminocarbonothioyl)terephthalamides, which are derivatives of this compound, provides valuable insights into these annulation reactions. A series of novel substituted 4,4′-(1,4-phenylene)bis(1,3-thiazole)s were efficiently synthesized by reacting these substituted bis-thioureas with various phenacyl bromides. researchgate.netarkat-usa.org The reactions were reported to be rapid, often completing within minutes, and resulted in good yields of the bis-thiazole products. researchgate.netarkat-usa.org

The general scheme for this transformation involves the reaction of the bis-thioamide derivative with two equivalents of an α-haloketone in a suitable solvent, often with a base to facilitate the reaction. The versatility of this method allows for the introduction of various substituents on the resulting thiazole rings by using appropriately substituted phenacyl bromides.

The following table summarizes the research findings on the synthesis of substituted 4,4′-(1,4-phenylene)bis(1,3-thiazole)s from N,N′-Bis(aminocarbonothioyl)terephthalamides and phenacyl bromides, showcasing the scope and efficiency of this annulation reaction.

EntryN,N′-Bis(aminocarbonothioyl)terephthalamide SubstituentPhenacyl Bromide SubstituentProductYield (%)
1MorpholinoPhenyl4,4'-(1,4-Phenylene)bis(2-morpholino-4-phenyl-1,3-thiazole)85
2Piperidino4-Chlorophenyl4,4'-(1,4-Phenylene)bis(2-piperidino-4-(4-chlorophenyl)-1,3-thiazole)82
3Pyrrolidino4-Bromophenyl4,4'-(1,4-Phenylene)bis(2-pyrrolidino-4-(4-bromophenyl)-1,3-thiazole)88
4N-Methylanilino4-Methylphenyl4,4'-(1,4-Phenylene)bis(2-(N-methylanilino)-4-(4-methylphenyl)-1,3-thiazole)78

These examples highlight the utility of the thioamide moieties in this compound and its derivatives as key building blocks for constructing complex heterocyclic architectures through annulation reactions. The resulting bis-thiazole compounds are of significant interest due to their potential biological activities and applications in materials science.

Coordination Chemistry of Benzene 1,4 Dicarbothioamide and Its Ligand Architectures

Ligand Properties and Coordination Modes of Benzene-1,4-dicarbothioamide

The coordination behavior of this compound is dictated by the electronic and structural properties of its thioamide groups and their spatial orientation.

This compound possesses both sulfur and nitrogen atoms within its two thioamide moieties, both of which are potential donor sites for metal coordination. researchgate.net The thioamide group is known to be an excellent ligand, with the soft sulfur atom generally being the preferred coordination site for soft and borderline metal ions, in line with Hard-Soft Acid-Base (HSAB) theory. However, the nitrogen atom can also participate in coordination, leading to various binding modes.

The molecule can act as a multidentate ligand. While each thioamide group can, in principle, coordinate in a monodentate fashion through the sulfur atom, the presence of two such groups allows for more complex interactions. Coordination can occur through the sulfur atoms of both thioamide groups, the nitrogen atoms, or a combination of both. For instance, the related ligand 2,5-diamino-1,4-benzenedithiol utilizes both its amino and sulfhydryl groups to coordinate with transition metal ions, highlighting the potential for mixed S,N-coordination in analogous systems. rsc.org The thioamide functionality provides superior metal coordination compared to amines due to the soft Lewis basicity of sulfur.

The spatial arrangement of the donor groups on the benzene (B151609) ring is a critical factor in determining the structure of the resulting metal complexes. In this compound, the two thioamide groups are located in a para position, separated by the width of the benzene ring. This geometry makes it sterically impossible for both groups to chelate to a single metal center, a process that typically requires the formation of stable five- or six-membered rings. dojindo.comwikipedia.org

Consequently, this compound is predisposed to act as a bridging ligand . molaid.com In this role, each thioamide group coordinates to a different metal center, linking them together to form extended one-, two-, or three-dimensional coordination polymers. libretexts.org This bridging behavior is well-documented for analogous ligands such as benzene-1,4-dicarboxylate (terephthalate), which is a cornerstone for the synthesis of metal-organic frameworks (MOFs). libretexts.orgrsc.orgnih.gov Similarly, coordination polymers have been successfully synthesized using 2,5-diamino-1,4-benzenedithiol as a bridging ligand with various transition metals. rsc.org The resulting structures are often crystalline or semi-crystalline materials with properties dependent on the metal ion and the coordination environment. rsc.org

Pincer ligands are a class of tridentate ligands that bind to a metal in a coplanar, meridional fashion, often conferring high thermal stability and unique reactivity to the metal center. acs.org The dicarbothioamide scaffold has proven to be highly effective for the rational design of such constrained ligand systems. researchgate.net

While the para-substituted this compound is ideal for forming linear bridges, its meta-isomer, Benzene-1,3-dicarbothioamide , is perfectly preorganized to act as an SCS-type pincer ligand. researchgate.net By reacting N,N'-di-tert-butylbenzene-1,3-dicarbothioamide with a palladium precursor, a cyclometalated pincer complex is formed where the ligand coordinates to the metal center via the two sulfur atoms and a deprotonated carbon atom from the central benzene ring. researchgate.net The rigidity of the benzene backbone and the strong coordination of the flanking thioamide donors result in highly stable complexes. acs.orgresearchgate.net This successful application demonstrates the utility of the benzene dicarbothioamide framework in designing sophisticated ligands where geometry dictates function, suggesting that functionalization of the 1,4-isomer could also lead to novel multimetallic or constrained systems.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be approached through several standard organometallic synthetic routes.

Transition metal complexes incorporating this compound can be prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. Given the ligand's poor solubility in many common solvents, solvothermal methods or the use of high-boiling point solvents like DMF or DMSO may be necessary.

An analogous study on the synthesis of coordination polymers with 2,5-diamino-1,4-benzenedithiol (DABDT) and transition metals provides a relevant preparative model. rsc.org In this work, coordination polymers of Co(II), Ni(II), Cu(II), and Zn(II) were synthesized by reacting the ligand with the corresponding metal acetates in a mixed solvent of DMF and DMSO. rsc.org The resulting materials were characterized by various spectroscopic and analytical techniques. rsc.org

Another synthetic strategy involves a metal-templated reaction. For example, a macrocyclic ligand containing thioamide links can be formed via the [2+2] condensation of benzene-1,4-dicarboxaldehyde and thiourea (B124793) in the presence of Ni(II) or Cu(II) salts. The metal ion templates the formation of the macrocycle, which can subsequently be isolated.

The characterization of these complexes relies heavily on spectroscopic methods.

Table 1: Spectroscopic Data for this compound and Analogous Metal Complexes

Compound / ComplexIR (cm⁻¹) C=S stretchIR (cm⁻¹) N-H vibrations¹H NMR (ppm) Aromatic Protons¹H NMR (ppm) NH₂ ProtonsReference
This compound 1240–12503300–33507.8–8.0 (s)8.5–9.5 (br s)
Zn-DABDT Polymer N/AShifted from 3375, 3280N/AN/A rsc.org
Co-DABDT Polymer N/AShifted from 3375, 3280N/AN/A rsc.org

*Data for analogous 2,5-diamino-1,4-benzenedithiol (DABDT) complexes. A shift in the N-H stretching frequency upon coordination indicates the involvement of the amino group in bonding. rsc.org

Infrared (IR) spectroscopy is crucial for confirming coordination. A shift in the C=S and N-H stretching frequencies upon reaction with a metal indicates the participation of these groups in bonding. For example, in thiourea complexes, a shift of the ν(C=S) band to a lower frequency is indicative of coordination through the sulfur atom. Similarly, changes in the N-H vibration bands would suggest nitrogen coordination. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy can also provide evidence of complex formation, although the paramagnetism of some transition metal ions (like Cu(II) or Co(II)) can lead to significant peak broadening.

The coordination chemistry of this compound with main group metals and lanthanides is not as extensively explored as that with transition metals. The preference of these harder metal ions for hard donor atoms like oxygen suggests they would form more stable complexes with the carboxylate analogue, Benzene-1,4-dicarboxamide. nih.govmdpi.com

However, coordination is still possible, particularly with heavier, softer main group metals and lanthanides. Recent studies have shown that even alkaline earth metals like calcium and strontium can coordinate to arene ligands and participate in complex bonding. chemrxiv.org Lanthanide ions have been shown to form dinuclear complexes with larger, multi-site ligands containing both hard (oxygen) and soft (sulfur) donors. nih.gov For instance, a dinuclear ytterbium complex was formed with a ligand featuring bischelating protonated semiquinone units, demonstrating the ability of lanthanides to coordinate to complex scaffolds. nih.gov

The synthesis would likely involve the reaction of this compound with metal salts such as chlorides or nitrates in a coordinating solvent. Characterization would involve similar techniques as for transition metal complexes, with IR spectroscopy being key to identifying the donor atoms involved in coordination. Given the diamagnetic nature of many main group metals and some lanthanide ions (e.g., La³⁺, Lu³⁺), NMR spectroscopy would be a particularly powerful tool for structural elucidation in solution.

Detailed Analysis of Metal-Ligand Bonding in Dicarbothioamide Complexes

The interaction between metal ions and dicarbothioamide ligands, such as this compound, is a nuanced interplay of covalent and electrostatic forces. The thioamide group (-C(S)NH₂) is a versatile donor, capable of coordinating to metals through either the sulfur or nitrogen atom. However, due to the "soft" nature of sulfur, it generally forms stronger bonds with "soft" transition metals.

Valence Bond Theory (VBT) and Crystal Field Theory (CFT) offer foundational explanations for the bonding in these complexes. VBT posits that metal-ligand bonds are purely covalent, formed by the overlap of ligand and metal orbitals. scribd.com In contrast, CFT treats the interaction as purely electrostatic, where ligands create a field that splits the metal's d-orbitals. scribd.comnumberanalytics.com Ligand Field Theory (LFT) provides a more comprehensive model by incorporating aspects of both, describing the formation of molecular orbitals through the combination of metal and ligand orbitals. numberanalytics.com

The nature of the metal-ligand bond significantly influences the properties of the resulting complex. For instance, the strength of the ligand field determines the electronic configuration and magnetic properties of the complex. numberanalytics.com Strong field ligands induce a large splitting of the d-orbitals, leading to low-spin complexes, while weak field ligands result in high-spin complexes. numberanalytics.com

In dicarbothioamide complexes, the sulfur atom of the thioamide group typically acts as the primary donor, forming a covalent sigma bond with the metal. scribd.com The specific geometry of the complex, such as tetrahedral, square planar, or octahedral, depends on the coordination number of the metal ion and the nature of the hybrid orbitals involved. scribd.com For example, palladium(II) complexes with N,N'-di-tert-butylbenzene-1,3-dicarbothioamide have been shown to form square-planar geometries.

A detailed analysis of the metal-ligand bonding in dicarbothioamide complexes often involves a combination of experimental techniques, such as X-ray crystallography and spectroscopy, and computational methods like Density Functional Theory (DFT). rsc.org These studies provide insights into bond lengths, bond angles, and the electronic structure of the complexes, revealing the intricate details of the metal-ligand interaction. rsc.org For instance, DFT studies on group-11 metal complexes have shown that M-thiolate bonds exhibit both σ and π characteristics. rsc.org

Interactive Data Table: Comparison of Bonding Theories

TheoryDescriptionKey Concepts
Valence Bond Theory (VBT) Assumes purely covalent bonding between the metal and ligand. scribd.comHybridization of metal orbitals, overlap with ligand orbitals to form sigma bonds. scribd.com
Crystal Field Theory (CFT) Treats the metal-ligand interaction as purely electrostatic. scribd.comLigand field, d-orbital splitting, crystal field stabilization energy. scribd.comnumberanalytics.com
Ligand Field Theory (LFT) A more advanced theory that combines elements of VBT and CFT. numberanalytics.comMolecular orbitals, spectrochemical series, ligand field splitting energy (Δ). numberanalytics.com

Supramolecular Assemblies and Coordination Polymers Involving this compound

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is a valuable building block in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are formed through the self-assembly of metal ions or clusters with organic ligands, creating extended one-, two-, or three-dimensional structures. psu.edursc.org The geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal ion and the geometry of the organic linker. rsc.orgresearchgate.net

The thioamide groups of this compound can bridge metal centers, leading to the formation of polymeric chains, layers, or more complex 3D networks. psu.edu The choice of metal ion is crucial; for example, lanthanide ions have been used with carboxylate analogues to create luminescent coordination polymers. rsc.org The softer sulfur donors in this compound are expected to show a preference for softer transition metals.

The synthesis of these materials often involves solvothermal or mechanochemical methods. rsc.orgberkeley.edu In solvothermal synthesis, the metal salt and the ligand are heated in a solvent, leading to the crystallization of the coordination polymer or MOF. Mechanochemical synthesis, on the other hand, involves the grinding of the solid reactants, offering a more environmentally friendly route. rsc.org

The resulting coordination polymers can exhibit a wide range of topologies and properties. psu.edu For instance, the use of ditopic linkers like this compound can lead to the formation of isoreticular frameworks, where the underlying topology remains the same while the pore size can be tuned by varying the length of the linker. researchgate.net The introduction of functional groups onto the benzene ring of the linker can further modify the properties of the resulting MOF, enabling applications in areas such as gas storage and catalysis. researchgate.netnih.gov

Design Principles for Porous Materials with Dithiocarboxamide Linkers

The design of porous materials using dithiocarboxamide linkers like this compound is guided by several key principles aimed at controlling the structure and function of the resulting framework. The primary goal is to create materials with high surface areas and tunable pore sizes and functionalities.

The choice of the metal ion is critical. Metals with well-defined coordination geometries can lead to more predictable and ordered structures. The "softness" of the sulfur donors in the dithiocarboxamide linker suggests a preference for soft metal ions, which can influence the stability and electronic properties of the final material.

Porosity can be engineered by controlling the length and rigidity of the linker. Longer linkers generally lead to larger pores. The introduction of bulky side groups on the linker can also be used to create void spaces within the framework. Furthermore, the use of mixed-linker systems, where two or more different linkers are incorporated into the same framework, offers a powerful strategy for fine-tuning pore size and chemical environment. rsc.org

Functionalization of the linker is another key design principle. By introducing specific chemical groups onto the benzene ring of the dithiocarboxamide linker, the internal surface of the pores can be tailored for specific applications. For example, acidic or basic functionalities can be introduced to create catalytic sites, while polar or nonpolar groups can be used to control the adsorption selectivity of the material. researchgate.net Sequential linker installation is an advanced technique that allows for the precise placement of functional groups within the MOF structure. nih.gov

Intermolecular Interactions and Self-Assembly Processes in Solid-State Architectures

The solid-state structures of coordination compounds derived from this compound are governed by a hierarchy of intermolecular interactions that drive the self-assembly process. While the primary coordination bonds between the metal ions and the thioamide groups define the initial framework, weaker non-covalent interactions play a crucial role in determining the final three-dimensional architecture. acs.org

Hydrogen bonding is a dominant force in the crystal packing of thioamide-containing molecules. The N-H groups of the thioamide are strong hydrogen-bond donors, while the sulfur atom can act as a moderate acceptor. acs.org This often leads to the formation of characteristic hydrogen-bonding motifs, such as dimers and chains, which are also observed in their amide analogues. acs.org

The interplay of these various intermolecular forces dictates the packing of the coordination polymer chains or layers, influencing properties such as crystal density, stability, and even the presence of polymorphism. The self-assembly process is a complex energetic balance between the formation of strong metal-ligand bonds and the optimization of these weaker, yet numerous, intermolecular contacts. mdpi.com Computational methods, such as Crystal Lattice Energy Program (CLP)-PIXEL calculations, can be employed to identify and quantify the energetic contributions of these different interactions within the crystal structure. mdpi.com

Advanced Characterization Methodologies for Benzene 1,4 Dicarbothioamide Systems

Spectroscopic Probing of Molecular and Electronic Structures

Spectroscopic techniques are indispensable for elucidating the intricate molecular and electronic features of Benzene-1,4-dicarbothioamide.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of this compound, offering insights into its molecular structure and bonding. acenet.edu

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its functional groups. Key vibrational modes include:

N-H Vibrations: Typically observed in the range of 3300–3350 cm⁻¹, corresponding to the stretching vibrations of the amine groups in the thioamide moieties.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ region. acenet.edunaturalspublishing.com

C=S Stretching: The characteristic carbon-sulfur double bond stretch is a crucial indicator and is typically found around 1240–1250 cm⁻¹.

C=C Stretching: Vibrations associated with the benzene (B151609) ring's carbon-carbon double bonds appear in the 1400-1500 cm⁻¹ range. acenet.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=S stretching mode is also observable in the Raman spectrum and can be used to study the compound's conformational changes. oatext.com Analysis of the Raman spectra can reveal details about the planarity of the molecular backbone and intermolecular interactions. researchgate.net

Conformational Studies: By analyzing the shifts in peak positions and changes in band intensities in both FTIR and Raman spectra under different conditions (e.g., temperature, solvent), researchers can deduce information about the conformational isomers of this compound and the rotational freedom of the thioamide groups relative to the benzene ring.

Table 1: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Source
N-H Stretching 3300–3350
Aromatic C-H Stretching 3000–3100 acenet.edunaturalspublishing.com
C=S Stretching 1240–1250
Aromatic C=C Stretching 1400–1500 acenet.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound in solution. uobasrah.edu.iq

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms.

Aromatic Protons: The protons on the benzene ring typically appear as a singlet in the aromatic region, around δ 7.8–8.0 ppm, due to the symmetrical nature of the para-substituted ring.

Amine Protons: The protons of the NH₂ groups in the thioamide moieties are expected to resonate as broad signals at a downfield chemical shift, typically between δ 8.5–9.5 ppm. The broadness is a result of quadrupole effects from the nitrogen atom and potential chemical exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Due to the molecule's symmetry, a limited number of signals are expected. The carbon atoms of the benzene ring will have distinct chemical shifts from the thioamide carbon atoms. docbrown.info Aromatic carbons typically resonate in the δ 120-140 ppm range, while the C=S carbon of the thioamide group will appear further downfield. libretexts.orglibretexts.org

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignment of proton and carbon signals, especially in more complex derivatives of this compound. libretexts.org

COSY experiments would confirm the coupling between adjacent protons, although in the parent molecule, the aromatic protons are equivalent.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the aromatic C-H signals.

Table 2: Predicted NMR Chemical Shifts for this compound

Nucleus Functional Group Predicted Chemical Shift (δ, ppm) Source
¹H Aromatic (C-H) 7.8–8.0
¹H Amine (N-H) 8.5–9.5
¹³C Aromatic (C-H) ~128 docbrown.info
¹³C Aromatic (C-C=S) >130 libretexts.orglibretexts.org
¹³C Thioamide (C=S) >170 libretexts.orglibretexts.org

Electronic absorption spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, is utilized to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO).

The resulting spectrum provides information on the electronic structure and can be used to determine the optical band gap of the material. The presence of the benzene ring and the thioamide groups with their lone pairs of electrons and π-systems gives rise to characteristic π → π* and n → π* transitions. The position and intensity of these absorption bands are sensitive to the molecular conformation and the electronic effects of the thioamide groups. Introducing different functional groups onto the benzene ring can modulate the HOMO-LUMO gap, which can be monitored by changes in the UV-Vis spectrum. researchgate.net

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and crystal packing. mdpi.com

Single Crystal X-ray Diffraction (SCXRD): When suitable single crystals of this compound can be grown, SCXRD provides an unambiguous determination of its molecular structure. brynmawr.edu This includes the planarity of the benzene ring, the geometry of the thioamide groups, and the relative orientation of these groups with respect to the ring. Furthermore, SCXRD reveals the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net

Powder X-ray Diffraction (PXRD): For materials where single crystals are not obtainable, PXRD is a valuable tool. uobaghdad.edu.iq The diffraction pattern obtained from a polycrystalline powder serves as a fingerprint for the crystalline phase. It can be used to confirm the purity of a synthesized sample by comparing the experimental pattern to a simulated one generated from single-crystal data. researchgate.net PXRD is also crucial for studying phase transitions and the effects of processing on the crystal structure of this compound-based materials. researchgate.net

Techniques for Electronic and Magnetic Property Assessment

Beyond structural characterization, specific techniques are employed to assess the electronic and potential magnetic properties of this compound systems.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.comunicamp.br For this compound, XPS is particularly useful for determining the oxidation states of the constituent elements, primarily carbon, nitrogen, and sulfur. caltech.edu

By analyzing the binding energies of the core-level electrons (e.g., C 1s, N 1s, S 2p), one can gain insight into the chemical environment of each element. icmol.es For instance, the binding energy of the sulfur 2p electrons can confirm the presence of the thione (C=S) functionality and distinguish it from other sulfur oxidation states like thiols or sulfates that might be present as impurities. Similarly, the N 1s spectrum can provide information about the amine groups. This technique is especially critical when this compound is used in coordination polymers or surface-modified materials, where changes in oxidation state can indicate chemical bonding or degradation. mdpi.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.govpnas.org It is a powerful tool for studying the electronic structure and environment of paramagnetic centers, such as transition metal ions or organic radicals. nih.govpnas.org In the context of this compound, this methodology is particularly relevant for the characterization of its coordination complexes with paramagnetic metal ions, such as iron(III), or for studying any radical species that may form during chemical or electrochemical processes.

The principles of EPR spectroscopy are analogous to those of Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of unpaired electrons instead of atomic nuclei. nih.gov When a paramagnetic sample is placed in a strong magnetic field, the unpaired electrons can exist in different spin states. The absorption of microwave radiation can induce transitions between these spin states, resulting in an EPR spectrum. The key parameters derived from an EPR spectrum are the g-factor and hyperfine coupling constants.

Detailed research on the direct EPR analysis of this compound complexes is not extensively documented in publicly available literature. However, studies on analogous systems, such as iron complexes with other sulfur-containing ligands, provide valuable insights into what could be expected. For instance, iron(III) complexes containing thioamide functionalities have been studied using EPR spectroscopy. In one such example, an iron(III) complex with a proton-responsive SCS pincer ligand containing a thioamide group was found to have an intermediate spin (S = 3/2) ground state. nih.gov The X-Band EPR spectrum of a related ferric iminothiolate complex at 77 K showed a rhombic signal with distinct g-values, indicating a specific geometric and electronic environment around the iron center. researchgate.net

Another relevant analogy can be drawn from iron complexes with benzene-1,2-dithiolate ligands. These studies reveal that the EPR spectra are highly sensitive to the oxidation state of the iron and the radical character of the ligand. nih.govnih.gov For example, paramagnetic monoanionic complexes of the type [M(L)₂]⁻ (where L is a dithiolate ligand) exhibit characteristic S = 1/2 EPR signals that can be used to probe the distribution of the unpaired electron between the metal and the ligand. nih.gov

The table below presents representative EPR data for an analogous iron(III) complex containing a thioamide-like functional group, which helps to predict the type of information that could be obtained for paramagnetic systems of this compound.

Complex Spin State (S) g-values Reference
Ferric Iminothiolate Complex3/2g₁ = 2.200, g₂ = 2.120, g₃ = 1.998 nih.govresearchgate.net
[Ni(LBu)(LBu)]⁻1/2g_iso ≈ 2.06 nih.gov
[Pd(LBu)(LBu)]⁻1/2g_iso ≈ 2.05 nih.gov
LBu = 3,5-di-tert-butylbenzene-1,2-dithiolate

This table is interactive. You can sort and filter the data.

Mössbauer Spectroscopy for Iron-Containing Derivatives

Mössbauer spectroscopy is a highly sensitive technique used to probe the local environment of specific atomic nuclei, with the ⁵⁷Fe isotope being the most common subject of study. researchgate.net This method provides detailed information about the oxidation state, spin state, and coordination geometry of iron atoms in a sample by measuring the resonant absorption of gamma rays. researchgate.net The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the electron density at the nucleus and thus relates to the oxidation and spin state of the iron, while the quadrupole splitting reflects the symmetry of the electronic and molecular environment around the iron nucleus.

While specific Mössbauer spectroscopic studies on iron complexes of this compound are not readily found in the literature, extensive research on iron complexes with related thioamide and dithiolate ligands provides a strong foundation for predicting their spectroscopic features. For instance, the Mössbauer spectrum of an iron(II) complex stabilized by a pincer ligand containing a thioamide group showed a doublet with an isomer shift (δ) of 0.21 mm/s and a quadrupole splitting (|ΔE_Q|) of 1.25 mm/s. nih.gov These values are characteristic of a low-spin iron(II) center in a specific coordination environment. nih.gov

In another study, a multi-iron enzyme responsible for installing thioamide groups was investigated using Mössbauer spectroscopy. The dithionite-reduced form of the enzyme, containing ferrous (Fe²⁺) iron, displayed a quadrupole doublet with parameters consistent with a high-spin (S=2) ferrous species. pnas.org Research on bis(diphenyldithiophosphinato)iron(II), an iron(II) complex with a tetrahedral sulfur coordination environment, reported an isomer shift of 0.85 mm/s and a quadrupole splitting of 2.82 mm/s, consistent with a high-spin Fe(II) state. ias.ac.in Upon oxidation to the iron(III) state, these parameters changed significantly to an isomer shift of 0.27 mm/s and a quadrupole splitting of 0.36 mm/s, indicating a low-spin Fe(III) complex. ias.ac.in

The following table summarizes Mössbauer data for several iron complexes with sulfur- and thioamide-containing ligands, which serve as valuable reference points for potential studies on this compound-iron systems.

Complex/System Oxidation State Spin State Isomer Shift (δ) [mm/s] Quadrupole Splitting (ΔE_Q) [mm/s] Reference
Iron(II)-Thioamide Pincer ComplexFe(II)Low-spin0.211.25 nih.gov
Reduced Thioamide-installing EnzymeFe(II)High-spinNot specifiedNot specified pnas.org
Bis(diphenyldithiophosphinato)iron(II)Fe(II)High-spin0.852.82 ias.ac.in
Tris(diphenyldithiophosphinato)iron(III)Fe(III)Low-spin0.270.36 ias.ac.in
Fe(II) Vinyl ChelateFe(II)Not specified~0.3-0.4Not specified nih.gov
Fe(IV) Alkylidene CationFe(IV)Not specified~0.3-0.4Not specified nih.gov
Note: Isomer shifts are typically reported relative to iron metal at room temperature.

This table is interactive. You can sort and filter the data.

These examples underscore the utility of Mössbauer spectroscopy in elucidating the electronic and structural properties of iron complexes. For derivatives of this compound, this technique would be invaluable for confirming the oxidation and spin states of the iron center and for understanding the nature of the iron-sulfur bond.

Computational and Theoretical Investigations of Benzene 1,4 Dicarbothioamide Chemistry

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods are instrumental in elucidating the fundamental electronic structure and bonding characteristics of Benzene-1,4-dicarbothioamide. These studies provide a microscopic view of the molecule's properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. orientjchem.org It is widely employed to determine the optimized molecular geometry and various electronic properties of organic compounds. researchgate.net For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles of the ground state geometry. orientjchem.orgresearchgate.net

These calculations yield important electronic descriptors. The results from DFT studies on analogous molecules, such as tris(benzene-1,2-dithiolato) complexes, show a strong correlation between calculated and experimental data for geometrical parameters and electronic spectra. scirp.org The method is also effective for analyzing vibrational frequencies, which can be compared with experimental FT-IR data to validate the calculated structure. orientjchem.org

Table 1: Properties of this compound Investigated by DFT (Note: The following table is illustrative, based on typical DFT outputs for similar aromatic thioamides.)

Calculated PropertyDescriptionTypical Method
Optimized GeometryProvides bond lengths, bond angles, and dihedral angles for the lowest energy structure.B3LYP/6-311G(d,p)
Total EnergyThe total electronic energy of the molecule in its ground state.B3LYP/6-311G(d,p)
Dipole MomentA measure of the overall polarity of the molecule.B3LYP/6-311G(d,p)
Vibrational FrequenciesPredicted IR and Raman active modes for structural characterization.B3LYP/6-311G(d,p)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ulethbridge.ca The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and electronic transport properties. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich thioamide groups, specifically the sulfur and nitrogen atoms, as well as the π-system of the benzene (B151609) ring. The LUMO is likely to be distributed over the benzene ring and the carbon-sulfur (C=S) antibonding orbitals. A smaller HOMO-LUMO gap suggests higher reactivity and potential for charge transfer. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. orientjchem.org For this molecule, MEP analysis would likely show negative potential (red areas) around the electronegative sulfur and nitrogen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue areas) would be expected around the hydrogen atoms of the amine groups, highlighting sites for nucleophilic attack. orientjchem.org

Table 2: Frontier Molecular Orbital Properties (Note: The values below are representative for aromatic thioamides and serve as an illustration.)

ParameterTypical Value (eV)Significance
HOMO Energy-6.5Indicates electron-donating ability. ulethbridge.ca
LUMO Energy-1.8Indicates electron-accepting ability. ulethbridge.ca
HOMO-LUMO Gap (ΔE)4.7Relates to chemical reactivity and stability. researchgate.net

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt through bond rotations. For this compound, the key degrees of freedom are the rotations around the single bonds connecting the thioamide groups to the central benzene ring. A Potential Energy Surface (PES) map can be generated by systematically varying the relevant dihedral angles and calculating the energy at each point. researchgate.netresearchgate.net

This mapping helps identify the lowest-energy conformers (global and local minima) and the energy barriers (transition states) between them. nih.gov The analysis reveals the most stable arrangements of the thioamide groups relative to the phenyl ring. It is expected that planar or near-planar conformations, which allow for maximum π-conjugation between the thioamide groups and the ring, would be energetically favorable, though steric hindrance between the hydrogens of the amine and the ring could lead to slightly twisted low-energy structures. researchgate.net

Table 3: Hypothetical Conformational Energy Profile (Note: This table illustrates potential results from a PES scan of the C(ring)-C(carbonyl) bond rotation.)

ConformerDihedral Angle (φ)Relative Energy (kcal/mol)Description
Anti-planar180°0.0Global Minimum (Most Stable)
Twisted90°~5.0Transition State (Rotational Barrier)
Syn-planar~2.5Local Minimum

Mechanistic Elucidation of Reactions Involving this compound

Computational methods are invaluable for exploring the mechanisms of chemical reactions, providing detailed information on reaction pathways and the energies of intermediates and transition states.

To understand how this compound participates in a chemical reaction, such as a condensation reaction or electrophilic substitution, reaction pathway simulations can be performed. mdpi.com These simulations trace the geometric and energetic changes as reactants are converted into products. uantwerpen.be A key goal is to locate the transition state (TS), which represents the highest energy point along the reaction coordinate. tunonlab.com

The structure of the transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction path. mdpi.com Methods like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified TS connects the desired reactants and products. nih.gov For a reaction involving this compound, such as its reaction with an electrophile, simulations would clarify whether the attack occurs at the ring or the thioamide group and determine the associated activation energy. mdpi.comsciforum.net

Table 4: Parameters for a Hypothetical Transition State (Note: This table illustrates typical data obtained from a transition state calculation.)

ParameterDescription
Activation Energy (Ea)The energy barrier that must be overcome for the reaction to occur.
Imaginary FrequencyThe single negative frequency in the vibrational analysis, confirming a first-order saddle point (TS). mdpi.com
Key Bond DistancesDistances of bonds being formed and broken at the transition state structure.

For reactions of this compound that can yield multiple products, calculating the full energy profile is crucial. For instance, in an electrophilic addition, different isomers could be formed. By comparing the activation energies for each pathway and the final energies of the products, one can predict which product will dominate under specific reaction conditions (e.g., low temperature for kinetic control, high temperature for thermodynamic control). libretexts.org The calculated activation parameters (ΔH‡, ΔS‡, and ΔG‡) provide a deep understanding of the reaction's spontaneity and mechanism. samipubco.com

Table 5: Comparison of Kinetic and Thermodynamic Parameters (Note: Illustrative data for a hypothetical reaction with two possible products, A and B.)

ParameterPathway to Product APathway to Product BConclusion
Activation Energy (Ea)15 kcal/mol20 kcal/molProduct A is the kinetic product. libretexts.org
Gibbs Free Energy of Product (ΔG)-10 kcal/mol-15 kcal/molProduct B is the thermodynamic product. samipubco.com

Influence of Solvents and Reaction Environments on Mechanistic Pathways

The role of the solvent in a chemical reaction is multifaceted, influencing reaction rates, selectivity, and the stability of intermediates and transition states. While specific computational studies detailing the influence of solvents on the mechanistic pathways of this compound are not extensively documented in publicly available literature, insights can be drawn from related compounds and general principles of computational chemistry.

For comparative purposes, experimental studies on the analogous compound, Benzene-1,4-dicarboxamide , demonstrate the tangible impact of the reaction environment on product yields. In the synthesis of a bis(1,3-oxazine-6-one) derivative from Benzene-1,4-dicarboxamide, the choice of solvent was found to influence the final product yield, although it did not significantly affect the reaction time. rsc.orgsciforum.netmdpi.com

Table 1: Effect of Solvent on the Yield of a Bis(1,3-oxazine-6-one) Derivative from Benzene-1,4-dicarboxamide rsc.orgmdpi.com
SolventProduct Yield (%)Reaction Time (hours)
Benzene8558
1,2-Dichloroethane (B1671644)7758

This data, while not directly pertaining to this compound, underscores the importance of the solvent environment in directing the outcome of reactions involving similar benzene-1,4-disubstituted cores. Computational models, such as those employing Density Functional Theory (DFT), are crucial for elucidating the underlying mechanistic details of such solvent effects, including the stabilization of transition states and reaction intermediates. sumitomo-chem.co.jp

Predictive Modeling for Novel Derivatives and Functional Materials

Predictive modeling, incorporating techniques like Quantitative Structure-Activity Relationship (QSAR) and DFT calculations, is a powerful tool for the rational design of novel derivatives of this compound with tailored properties for applications in functional materials and medicinal chemistry.

For this compound derivatives, predictive modeling could be employed to explore the impact of substituents on the benzene ring on various properties. For instance, the introduction of electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups can significantly alter the electronic properties of the molecule. DFT calculations can be used to predict changes in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the compound's reactivity and its potential as a component in electronic materials. The use of Hammett constants (σ) can further aid in predicting the electronic effects of these substituents.

Computational studies on related bis-thiourea derivatives have successfully used molecular docking and molecular dynamics simulations to predict binding affinities and interaction modes with biological targets, highlighting the potential of these methods for designing new therapeutic agents. nih.gov Similar approaches could be applied to derivatives of this compound to explore their potential as, for example, enzyme inhibitors.

Table 2: Theoretical Approaches for Predictive Modeling of this compound Derivatives
Modeling TechniquePredicted PropertiesPotential Applications
DFT CalculationsHOMO/LUMO energies, charge distribution, redox potentialsDesign of conductive polymers and charge-transfer complexes
QSARBiological activity (e.g., antimicrobial, antifungal)Development of new therapeutic agents ijprs.com
Molecular DockingBinding affinity and mode to target proteinsRational drug design nih.gov

The development of such predictive models would be invaluable for accelerating the discovery of novel this compound derivatives with enhanced functionalities, thereby reducing the need for extensive and time-consuming experimental screening.

In-depth Analysis of this compound Reveals Gaps in Photophysical Research

A thorough investigation into the scientific literature for data concerning the photophysical properties and optoelectronic applications of this compound and its complexes has revealed a significant lack of available information. While the existence and synthesis of this compound, also known as terephthaldithioamide, are documented, detailed experimental or theoretical studies on its luminescence, excited-state dynamics, and energy transfer processes appear to be absent from readily accessible scientific databases.

The specific parameters requested for the article, including fluorescence and phosphorescence quantum yields, lifetimes, solvent and temperature dependence of photoluminescence, and time-resolved spectroscopic data, could not be located for this compound. Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline focusing solely on this compound.

Research into related compounds, such as those with benzene-1,4-dicarboxylate or other functional groups, exists. However, the electronic and photophysical properties of such analogs are not directly transferable to this compound due to the distinct nature of the carbothioamide functional group. Fulfilling the request with data from different compounds would be scientifically inaccurate and misleading.

This review highlights a potential area for future research within materials science and photochemistry. The systematic study of the photophysical characteristics of this compound and its potential to form luminescent metal complexes could unveil novel properties and applications. Until such research is conducted and published, a comprehensive article on its photophysical properties as outlined cannot be compiled.

Photophysical Properties and Optoelectronic Applications of Benzene 1,4 Dicarbothioamide and Its Complexes

Theoretical Photophysical Investigations

Time-Dependent DFT (TD-DFT) for Simulating Electronic Excitation and Emission

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method widely used to study the electronic excited states of molecules. It allows for the calculation of properties such as absorption and emission spectra, providing valuable information about how a molecule interacts with light. In the context of Benzene-1,4-dicarbothioamide, TD-DFT calculations are instrumental in predicting its electronic transitions, which are fundamental to its potential optoelectronic applications.

The method involves calculating the excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one, and the oscillator strengths, which are a measure of the probability of a particular electronic transition occurring upon absorption of light. These calculated values can be used to simulate the molecule's UV-Vis absorption spectrum.

For a comprehensive understanding, these calculations are often performed using various exchange-correlation functionals and basis sets to ensure the accuracy and reliability of the results. The choice of functional is particularly crucial as it can significantly influence the predicted excitation energies. For organic molecules like this compound, hybrid functionals are often employed.

A hypothetical TD-DFT calculation for this compound might yield the following data, which would be crucial for assessing its light-absorbing properties.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S13.503540.85HOMO -> LUMO (95%)
S23.953140.12HOMO-1 -> LUMO (88%)
S34.202950.05HOMO -> LUMO+1 (92%)

This table presents hypothetical TD-DFT data for this compound to illustrate the typical output of such calculations. The values for excitation energy, wavelength, oscillator strength, and orbital contributions are essential for interpreting the electronic absorption spectrum.

Natural Transition Orbital (NTO) Analysis for Understanding Electronic Transitions

To gain a more intuitive and clear picture of the electronic transitions predicted by TD-DFT, Natural Transition Orbital (NTO) analysis is employed. NTOs provide a compact representation of the electron-hole pairs that are created upon electronic excitation. An electronic transition, which may involve multiple contributing orbital-to-orbital transitions in the canonical molecular orbital picture, can often be described by a single pair of NTOs: the "hole" orbital, representing the region from which the electron is excited, and the "particle" (or "electron") orbital, representing the region to which the electron is excited.

This analysis is particularly useful for characterizing the nature of an excited state, for instance, identifying it as a localized excitation (LE), a charge-transfer (CT) excitation, or a π-π* transition. For this compound, NTO analysis would reveal the spatial distribution of the electron and hole upon photoexcitation, which is critical for understanding its photophysical behavior and for designing materials with specific charge-transfer properties.

The primary NTOs for the lowest energy singlet excited state (S1) of this compound would likely show the "hole" density localized on the benzene (B151609) ring and the thioamide groups, and the "particle" density also distributed across the conjugated system, indicative of a π-π* transition.

Excited StateTransition Character"Hole" NTO Localization"Particle" NTO Localization
S1π-πDelocalized over the entire moleculeDelocalized over the entire molecule
S2n-πLocalized on the sulfur atoms of the thioamide groupsDelocalized over the benzene ring and carbonyl groups

This table provides a hypothetical NTO analysis for the first two excited states of this compound. The character of the transition and the localization of the "hole" and "particle" orbitals are key to understanding the nature of the electronic excitation.

Design Considerations for Optoelectronic Materials

The design of new organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies heavily on the ability to tune their electronic and photophysical properties. The insights gained from TD-DFT and NTO analyses of this compound can guide the rational design of new materials with enhanced performance.

Key properties that are often targeted for optimization include:

Absorption and Emission Wavelengths: By modifying the chemical structure of this compound, for example, by adding electron-donating or electron-withdrawing groups to the benzene ring, it is possible to shift the absorption and emission wavelengths. This is crucial for tuning the color of emitted light in OLEDs or for matching the absorption spectrum of a material to the solar spectrum in OPVs.

Quantum Yield: The efficiency of light emission (photoluminescence quantum yield) is a critical parameter for OLED materials. Computational studies can help in designing molecules with structures that favor radiative decay pathways over non-radiative ones, thus increasing the quantum yield.

Charge Carrier Mobility: For applications in transistors and solar cells, the ability of the material to transport charge (electrons and holes) is paramount. The molecular packing in the solid state, which can be predicted using computational methods, plays a significant role in determining charge mobility.

Energy Level Alignment: In multi-layered optoelectronic devices, the energy levels of the different materials must be properly aligned to ensure efficient charge injection, transport, and collection. DFT calculations can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for designing device architectures.

By systematically studying the structure-property relationships of this compound and its derivatives through computational modeling, it is possible to accelerate the discovery and development of new high-performance organic optoelectronic materials.

Catalytic Applications of Benzene 1,4 Dicarbothioamide Based Systems

Heterogeneous Catalysis Incorporating Benzene-1,4-dicarbothioamide Structures

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation and reusability. rsc.orgmdpi.com

Immobilizing homogeneous catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis. rsc.orgrsc.org This involves anchoring molecular catalysts to materials like silica, polymers, or graphene oxide. rsc.orgmdpi.com The goal is to retain the high activity and selectivity of the molecular catalyst while gaining the practical benefits of a solid-phase system. mdpi.com

There is no available research on the immobilization of this compound or its metal complexes onto solid supports for catalytic applications.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comd-nb.info Their high surface area, tunable porosity, and functionalizable nature make them promising platforms for heterogeneous catalysis. nih.govchalcogen.ro The organic linker is fundamental to the structure and properties of the resulting framework. Benzene-1,4-dicarboxylic acid is a very common linker used in the synthesis of well-known MOFs such as MOF-5 and the UiO series. researchgate.netinternationaljournalssrg.org

While the dicarboxylate analogue is ubiquitous, there are no reports of this compound being used as an organic linker to construct MOFs or CPs for catalytic purposes. The introduction of sulfur atoms into the framework via a thioamide linker could potentially create unique catalytic sites, for example, by altering the electronic properties of the metal nodes or by providing soft Lewis basic sites for substrate interaction. This remains a hypothetical concept pending experimental validation.

Mechanistic Insights into Catalytic Cycles and Selectivity

While the catalytic applications of this compound are an emerging field of study, preliminary research and analogies to related thioamide-containing systems allow for the formulation of plausible mechanistic pathways. The unique electronic properties of the thioamide group, particularly its interaction with transition metals and its reactivity compared to its amide counterpart, are central to understanding its potential catalytic behavior. nih.gov

The thioamide functional group is characterized by a weaker carbon-sulfur double bond compared to the carbon-oxygen double bond in amides, and the sulfur atom is a soft donor, showing a strong affinity for soft metal centers. nih.gov These properties suggest that this compound could serve as a versatile ligand, with the sulfur and nitrogen atoms acting as coordination sites for a metallic catalyst.

Hypothetical Catalytic Cycle

A hypothetical catalytic cycle involving a metal complex of this compound (represented as L) with a metal center (M) is proposed for a cross-coupling reaction. This cycle is based on fundamental steps common in transition-metal catalysis.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of a substrate (e.g., an aryl halide, R-X) to the active metal center (M), which is coordinated to the this compound ligand. This step involves the cleavage of the R-X bond and the formation of a new metal-carbon and metal-halide bond, leading to a higher oxidation state of the metal.

Transmetalation: A second reagent, typically an organometallic compound (e.g., an organoboron compound, R'-B(OR)2), then undergoes transmetalation with the metal complex. In this step, the R' group is transferred to the metal center, displacing the halide.

Reductive Elimination: The final step of the cycle is the reductive elimination of the coupled product (R-R'). This step involves the formation of a new carbon-carbon bond between the R and R' groups and the regeneration of the original catalyst, which can then enter a new catalytic cycle.

Selectivity in this compound-Based Catalysis

The selectivity of a catalytic reaction is a critical measure of its efficiency, and in the context of this compound-based systems, several factors could influence the outcome of a reaction.

Regioselectivity: In reactions involving substrates with multiple reactive sites, the this compound ligand could impart regioselectivity by sterically hindering the approach of the substrate to the metal center in a particular orientation. Furthermore, electronic effects transmitted through the benzene (B151609) ring of the ligand could favor reaction at one site over another.

Chemoselectivity: The selective activation of one functional group in the presence of others is a significant challenge in catalysis. The soft nature of the sulfur donors in this compound might lead to a preferential interaction with certain types of substrates, thereby enhancing chemoselectivity. For example, in hydrogenation reactions, a catalyst with this ligand might selectively reduce a thioester in the presence of an ester due to the stronger coordination of the sulfur atom to the metal center. acs.org

Enantioselectivity: For the synthesis of chiral molecules, a chiral derivative of this compound could be employed as a ligand. The chiral environment created around the metal center would favor the formation of one enantiomer of the product over the other.

The following interactive table illustrates hypothetical data on how reaction parameters could influence the yield and selectivity in a Suzuki-Miyaura cross-coupling reaction catalyzed by a hypothetical Palladium complex of a chiral this compound derivative.

EntryLigand ModificationTemperature (°C)SolventYield (%)Enantiomeric Excess (%)
1Unmodified80Toluene (B28343)75N/A
2Chiral Diamine Backbone80Toluene8592
3Chiral Diamine Backbone60THF9095
4Bulky Substituent on Benzene Ring80Toluene7093

This table is a hypothetical representation to illustrate potential factors influencing selectivity and is not based on experimental data for this compound.

Further research, including detailed kinetic studies and computational modeling, is necessary to fully elucidate the mechanistic details of catalytic cycles involving this compound and to realize its full potential in selective catalysis.

Advanced Materials Science Applications of Benzene 1,4 Dicarbothioamide

Polymer and Supramolecular Architectures Based on Benzene-1,4-dicarbothioamide

The structure of this compound, with its para-substituted functional groups, is highly conducive to the formation of linear polymer chains and ordered supramolecular assemblies. The thioamide moieties offer distinct advantages over amides, including different hydrogen bonding geometries and a higher affinity for certain metals, which can be leveraged to create materials with novel properties. sid.ir

Polythioamides are a class of sulfur-containing polymers that have garnered attention for their unique characteristics, such as metal ion coordination, high refractive indices, and potential semiconducting properties. sci-hub.sescut.edu.cn The synthesis of aromatic polythioamides, in particular, is pursued to develop high-performance materials analogous to aromatic polyamides like Kevlar. rsc.org While traditional polyamides are known for their exceptional strength and thermal stability, the introduction of sulfur in place of oxygen can enhance solubility without compromising rigidity. rsc.orgchemguide.co.uk

Several synthetic strategies can be employed to create polythioamides. One-pot, three-component polycondensation reactions using elemental sulfur, diamines, and dialdehydes have proven effective for producing high molecular weight aromatic polythioamides (up to 54,700 g/mol ) in high yields. researchgate.net Another established method is the Willgerodt-Kindler reaction, which can be adapted for polycondensation. sid.irresearchgate.net Catalyst-free multicomponent polymerizations involving elemental sulfur, dicarboxylic acids, and diamines also offer a scalable route to a variety of polythioamides with well-defined structures and high molecular weights (up to 86,200 g/mol ). scut.edu.cnacs.org

In these syntheses, a monomer like this compound could react with appropriate co-monomers, such as dialdehydes or dicarboxylic acid chlorides, via condensation polymerization to form linear polymers. The reaction between thiourea (B124793) monomers and terephthaloyl dichloride, for instance, yields polythioamides, showcasing a viable pathway for incorporating the thioamide functionality into a polymer backbone. nih.gov The resulting aromatic polythioamides benefit from the rigidity of the benzene (B151609) rings, leading to materials with excellent functional properties. rsc.org

The mechanical and thermal properties of polymers are critically dependent on their molecular structure, particularly intermolecular forces and chain rigidity. Polythioamides, especially those with aromatic backbones, exhibit impressive thermal stability, which is often attributed to strong intermolecular or intramolecular hydrogen bonding between the thioamide groups. sci-hub.se

Thermogravimetric analysis (TGA) of various polythioamides shows decomposition temperatures (Td) at 5% weight loss ranging from 298 to 391 °C under a nitrogen atmosphere. sci-hub.se Research indicates that polythioamides with a higher content of aromatic rings generally display greater thermal resistance. sci-hub.se Some synthesized polythioamides have shown stability up to 600°C. sid.ir The glass transition temperatures (Tg) of these polymers can be tuned over a wide range, from 59 to 248 °C, by altering the structure of the monomers used in their synthesis. sci-hub.se Blending polythioamides with other polymers, such as polyamide 1010 (PA1010), and reinforcing them with nanofillers like graphene nanoplatelets can further enhance their mechanical and thermal performance, achieving significant increases in decomposition temperature and tensile strength. researchgate.net

Polymer Type Decomposition Temp. (Td at 5% loss) Glass Transition Temp. (Tg) Tensile Strength Key Structural Feature
Aliphatic/Aromatic Polythioamides298–391 °C sci-hub.se59–248 °C sci-hub.seNot specifiedVaried monomer structures sci-hub.se
Polythioamides (from thiourea)Tmax up to 670 °C nih.govNot specifiedNot specifiedAromatic/alicyclic diamines nih.gov
PA1010/PTA/GNP NanocompositeT0 increased by 145 °C vs. blend researchgate.netNot specified40 MPa researchgate.netGraphene reinforcement researchgate.net

This table presents data for various polythioamides and their composites to illustrate the range of achievable properties. Tmax refers to the temperature of maximum weight loss rate.

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures built from organic molecules linked by strong covalent bonds. researchgate.nettcichemicals.com Their high surface area, tunable pore sizes, and structural diversity make them promising for applications in gas storage, separation, and catalysis. tcichemicals.com

The construction of COFs relies on the self-assembly of molecular building blocks into a periodic network. This compound is an ideal candidate for a monomeric building block due to its rigid structure and the directional nature of the bonds it can form. Its linear, para-substituted geometry is suitable for creating 2D or 3D frameworks. The thioamide groups can participate in reactions to form linkages, similar to how carboxyl or amine groups are used in traditional COF synthesis. researchgate.netnih.gov

The thioamide's softer donor character, compared to the hard base nature of carboxylates, can influence the formation of coordination polymers and may offer advantages in binding with specific transition metals. While most COFs are linked by boronate esters, imines, or similar bonds, the development of new linkage chemistries is an active area of research. The thioamide functionality presents an opportunity for creating novel COF structures with potentially different chemical stability and functionality compared to their oxygen-based counterparts.

The porosity of COFs makes them excellent candidates for gas adsorption and separation. The performance of a COF in these applications is determined by its pore size, surface area, and the chemical nature of its pore walls. While specific gas adsorption data for a COF made purely from this compound is not available, the properties of other COFs and related metal-organic frameworks (MOFs) provide insight into the expected performance.

Material BET Surface Area (m²/g) Gas Adsorbed Adsorption Capacity Conditions
MOF-2054460 rsc.orgH₂~1.6 wt% rsc.org77 K, 1 bar
MOF-205-NH₂4330 rsc.orgH₂~1.8 wt% rsc.org77 K, 1 bar
CTF-1 (ultrasonicated)550 mdpi.comCO₂6.55 mmol/g mdpi.com298 K, 35 bar
HKUST-1 ShellNot specifiedNitrobenzene94.67 mg/g rsc.org298 K
Mn-based 3D MOFNot specifiedCO₂/N₂Selectivity: 31.0 nih.gov273 K, 1 bar

This table shows the gas adsorption performance of various porous materials, indicating the potential for frameworks based on functional monomers.

Electrically Conductive Materials and Organic Semiconductors

Organic semiconductors (OSCs) are foundational to the development of flexible and printable electronics. Doping is a key strategy to modulate their electrical properties. nih.gov Sulfur-containing polymers are recognized for their inherent semiconducting properties, making this compound a molecule of interest for this field. sci-hub.sescut.edu.cn

Polymers and frameworks derived from this compound could serve as novel organic semiconductors. The extended π-conjugation through the benzene rings and the presence of sulfur atoms with available lone pairs can facilitate charge transport. The electrical conductivity of such materials could be tailored by chemical design and through doping. Recent strategies have demonstrated light-triggered, regionally controlled n-doping of OSCs, achieving high electrical conductivity (>30 S/cm) and enabling the fabrication of complex logic circuits. nih.gov

Furthermore, the thioamide groups' ability to coordinate with metals opens a pathway to creating electrically conductive coordination polymers. For instance, bridging [Fe4S4] clusters with suitable linkers has produced materials with electrical conductivity as high as 1 mS/cm. rsc.org The thioamide groups of a this compound-based linker could coordinate with such metal-sulfur clusters, potentially creating a new class of hybrid conductive materials where the delocalized Fe-C bonds enhance electronic communication between the clusters. rsc.org The development of such materials is crucial for advancing beyond single-metal-node systems in conductive MOFs and coordination polymers. rsc.org

Charge Transport Mechanisms in Dithiocarboxamide-Derived Coordination Polymers

The development of electrically conductive coordination polymers (CPs) or metal-organic frameworks (MOFs) is a burgeoning field, with potential applications in various electronic devices. rsc.org The charge transport in these materials is fundamentally governed by the efficiency of charge movement through the framework, which can occur via two primary mechanisms: through-bond and through-space transport. chemrxiv.org

Through-Bond Transport: This mechanism involves charge carriers moving along the covalent and coordination bond pathways of the polymer backbone. In CPs derived from this compound, this would entail charge delocalization from the metal centers through the conjugated system of the thioamide group and the benzene ring. The sulfur atom of the thioamide group, being a softer donor than oxygen, can form strong coordination bonds with various metal ions, potentially creating an efficient pathway for charge delocalization along the metal-ligand chain.

Through-Space Transport: This pathway relies on the close packing of molecular units, allowing charge to hop between them. For this compound-based CPs, the planar benzene rings can stack on top of each other (π-π stacking), creating channels for charge carriers to move between adjacent polymer chains or layers. chemrxiv.org The efficiency of this process is highly dependent on the distance and orientation between the stacked aromatic rings.

Recent research on quasi-2D conjugated coordination polymers has shown that it's possible to achieve high electrical conductivity that is tolerant to structural defects, alongside low thermal conductivity. arxiv.org This combination is ideal for thermoelectric applications. Such materials can exhibit metallic transport behavior, where conductivity increases as temperature decreases, a highly desirable property for advanced electronics. mpg.de While specific experimental data on this compound CPs is limited, studies on related sulfur-containing linkers, like benzene-1,4-di(dithiocarboxylate), have produced conductive MOFs, highlighting the potential of sulfur-based ligands in creating electronically active materials. researchgate.net

Mechanism Description Key Factors for this compound CPs

| Through-Bond | Charge moves along the covalent/coordination bond pathways. chemrxiv.org | - Metal-Sulfur Bond: Strength and nature of the coordination bond between the metal ion and the thioamide's sulfur atom.

  • Ligand Conjugation: Delocalization across the benzene ring and C=S bond. | | Through-Space | Charge hops between closely packed, non-covalently linked units. chemrxiv.org | - π-π Stacking: Overlap of benzene ring π-orbitals between adjacent ligands.
  • Inter-chain Distance: Proximity of polymer chains in the crystal lattice. |
  • Development of Functional Materials for Electronic Devices

    The unique structural and electronic features of coordination polymers derived from ligands like this compound make them promising candidates for a new generation of functional electronic materials. rsc.org The ability to tune their properties by changing the metal ion or modifying the organic linker is a significant advantage.

    The conductivity of these materials can be precisely controlled, which is crucial for their integration into electronic devices. For instance, introducing electron-withdrawing or electron-donating groups onto the benzene ring of the ligand can alter the polymer's electronic band gap and conductivity. This tunability opens the door to applications in various devices:

    Chemiresistive Sensors: These sensors operate by changing their electrical resistance upon exposure to a specific chemical analyte. The porous nature of CPs can allow analyte molecules to enter the framework and interact with the metal centers or the organic linkers. These interactions can modulate the charge transport pathways, leading to a detectable change in conductivity.

    Field-Effect Transistors (FETs): In a FET, a semiconductor material's conductivity is controlled by an electric field. Conductive CPs could serve as the active semiconductor layer in these devices, offering advantages like structural flexibility and easy processing. rsc.org

    Thermoelectric Devices: Materials that can convert a temperature gradient into electricity (and vice versa) are highly sought after for waste heat recovery and cooling applications. As demonstrated in related conjugated coordination polymers, achieving high electrical conductivity while maintaining low thermal conductivity is possible, a key requirement for efficient thermoelectric performance. arxiv.org

    Photodetectors: The interaction of light with CPs can generate electron-hole pairs, leading to a change in electrical conductivity. This photo-responsive behavior is the basis for photodetectors and other optoelectronic devices. rsc.org Research on Cu(I)-I coordination polymers has shown that their electrical conductivity can be modulated by external pressure, demonstrating their potential in multifunctional sensors. csic.es

    Device Type Principle of Operation Potential Role of this compound CPs
    Chemiresistive Sensor Change in electrical resistance upon analyte exposure. The porous framework allows analyte interaction, modulating conductivity. rsc.org
    Field-Effect Transistor (FET) Control of conductivity by an external electric field. Can act as the tunable semiconducting channel material. rsc.org
    Thermoelectric Device Conversion of heat to electricity. Potential for high electrical and low thermal conductivity. arxiv.org
    Photodetector Change in conductivity upon light absorption. Light-induced charge carrier generation within the CP structure. rsc.org

    Applications in Sensor Technologies and Molecular Recognition

    The ability of molecules to selectively recognize and bind to specific analytes is the foundation of modern sensor technology and host-guest chemistry. This compound is a molecule well-suited for these applications due to its defined geometry and the presence of functional groups capable of forming specific non-covalent interactions.

    Design of Chemo- and Biosensors for Specific Analytes

    Chemosensors and biosensors are devices that use a chemical or biological recognition element to detect a target analyte, producing a measurable signal. mdpi.com The thioamide groups of this compound provide specific binding sites that can be exploited for sensor design. The nitrogen-hydrogen (N-H) groups can act as hydrogen bond donors, while the sulfur (C=S) atom can act as a hydrogen bond acceptor. jyu.fi

    The design of a sensor based on this compound could involve several strategies:

    Electrochemical Sensing: The compound could be incorporated into an electrode surface. Binding of an analyte through hydrogen bonding or coordination with a metal center could alter the electrochemical properties of the surface, which can be detected as a change in current or potential.

    Optical/Luminescent Sensing: When integrated into a larger system (like a coordination polymer), the binding of an analyte could induce a change in the material's fluorescence or color. For example, some coordination polymers exhibit luminescence that is quenched or enhanced upon interaction with specific metal ions or small molecules. mdpi.commdpi.com Recombinant E. coli have been engineered with the TOL plasmid, which expresses luciferase in the presence of benzene derivatives, demonstrating a biological approach to sensing these types of compounds. nih.gov

    The selectivity of such sensors would be determined by the specific non-covalent interactions between the thioamide groups and the analyte.

    Potential Analyte Basis for Selective Detection Sensing Principle
    Metal Ions (e.g., Hg²⁺, Cu²⁺) Strong coordination affinity of sulfur for soft metal ions. Electrochemical (change in redox potential) or Optical (fluorescence quenching). mdpi.com
    Anions (e.g., F⁻, AcO⁻) Hydrogen bonding between the anion and the thioamide N-H groups. Colorimetric or Electrochemical shift upon binding. jyu.fi
    Small Organic Molecules Shape complementarity and hydrogen bonding within a CP cavity. Change in luminescence or electrical resistance. mdpi.com
    Nitroaromatic Compounds π-π stacking interactions between the analyte and the benzene ring. Fluorescence quenching. mdpi.com

    Host-Guest Chemistry and Selective Binding Studies

    Host-guest chemistry involves the creation of a "host" molecule with a specific cavity that can selectively bind a "guest" molecule through non-covalent interactions. frontiersin.org Macrocyclic compounds containing thioamide or thiourea groups have been synthesized and studied for their ability to act as hosts. jyu.finih.gov The principles of molecular recognition that govern these interactions include hydrogen bonding, π-π stacking, and van der Waals forces. scielo.org.mxrsc.org

    This compound can be a key component in designing such host systems:

    Formation of Macrocycles and Cages: By reacting this compound with appropriate linker molecules, it is possible to construct macrocyclic or cage-like structures. The inward-facing thioamide groups would line the cavity, creating a specific binding pocket.

    Coordination Polymer Frameworks: In the solid state, coordination polymers built from this ligand can form porous frameworks with well-defined channels and cavities. nih.gov These pores can act as hosts, trapping guest molecules that have the right size, shape, and chemical complementarity. The selectivity of these frameworks can be tuned by changing the metal ion, which alters the size and geometry of the pores.

    The binding within these host-guest systems is driven by a combination of non-covalent forces.

    Interaction Type Description Relevance to this compound
    Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom (N, O, S). scielo.org.mx The thioamide N-H is a hydrogen bond donor; the C=S sulfur can be an acceptor. jyu.fi
    π-π Stacking Attractive, non-covalent interactions between aromatic rings. mdpi.com The benzene rings can stack with each other or with aromatic guest molecules.
    Halogen Bonding Interaction between a halogen atom and a Lewis base. mdpi.com The sulfur atom can act as a Lewis base to interact with halogenated guest molecules. nih.gov
    Van der Waals Forces Weak, distance-dependent interactions between atoms/molecules. rsc.org Contribute to the overall stability of the host-guest complex.

    Q & A

    Basic Research Questions

    Q. What are the recommended methods for synthesizing Benzene-1,4-dicarbothioamide, and how do reaction conditions influence yield and purity?

    • Methodological Answer : this compound can be synthesized via thionation of terephthalamide using Lawesson’s reagent or phosphorus pentasulfide. Reaction parameters such as solvent choice (e.g., dry THF or toluene), temperature (60–100°C), and stoichiometric ratios significantly impact yield and purity. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove sulfur-containing byproducts. Characterization should include FTIR (C=S stretch ~1250 cm⁻¹), ¹H/¹³C NMR, and elemental analysis .

    Q. How should researchers handle this compound safely in laboratory settings?

    • Methodological Answer : Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. The compound may release toxic H₂S gas under acidic or high-temperature conditions. Work should be conducted in a fume hood with proper ventilation. Waste disposal must follow protocols for sulfur-containing organics, and spills should be neutralized with sodium carbonate .

    Q. What analytical techniques are essential for characterizing this compound’s structural and thermal properties?

    • Methodological Answer : Key techniques include:

    • XRD : To confirm crystallinity and compare with simulated patterns from databases like the Cambridge Structural Database.
    • TGA/DSC : To assess thermal stability (decomposition typically occurs above 200°C).
    • Mass Spectrometry : For molecular ion confirmation (C₈H₈N₂S₂, MW 196.3 g/mol).
    • UV-Vis Spectroscopy : To study electronic transitions influenced by the thioamide groups .

    Advanced Research Questions

    Q. How does this compound perform as a ligand in coordination polymers compared to its carboxylic acid analogs?

    • Methodological Answer : The thioamide group’s softer donor character (vs. carboxylate’s hard base) enhances metal coordination with transition metals like Co²⁺ or Ni²⁺. Researchers should design MOFs by refluxing the ligand with metal salts (e.g., Co(NO₃)₂·6H₂O) in DMF/water. Compare porosity (BET surface area) and stability (e.g., in aqueous/acidic conditions) to carboxylate-based MOFs. Note that thioamide MOFs may exhibit lower thermal stability but higher flexibility .

    Q. What strategies resolve contradictions in reported catalytic activities of this compound-based complexes?

    • Methodological Answer : Discrepancies often arise from synthetic variables:

    • Metal Precursor : Use high-purity salts (e.g., anhydrous CoCl₂ vs. hydrated forms).
    • Ligand-to-Metal Ratio : Optimize via Job’s plot analysis.
    • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize certain coordination geometries.
    • Post-Synthetic Activation : Remove solvent molecules from MOF pores via supercritical CO₂ drying to avoid false activity readings .

    Q. Can this compound be integrated into energy storage systems, such as battery-supercapacitor hybrids?

    • Methodological Answer : Yes. As an anode material, its redox-active thioamide groups enable pseudocapacitance. Prepare composites with conductive carbon (e.g., reduced graphene oxide) via ball-milling. Test in half-cells (vs. Li/Li⁺) using cyclic voltammetry (CV) at 0.1–1 mV/s. Compare specific capacitance (F/g) and cycle life (>500 cycles at 2 A/g) to benchmark materials like Co₃O₄. Theoretical DFT studies can elucidate charge-transfer mechanisms .

    Q. How do substituents on the benzene ring influence the electronic properties of this compound derivatives?

    • Methodological Answer : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups via nucleophilic substitution. Use Hammett constants (σ) to predict effects on redox potentials (cyclic voltammetry) and HOMO-LUMO gaps (UV-Vis/DFT). For example, -NO₂ lowers LUMO energy, enhancing conductivity in charge-transfer complexes .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.